molecular formula C14H12ClNO3 B6415489 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261914-11-7

4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6415489
CAS No.: 1261914-11-7
M. Wt: 277.70 g/mol
InChI Key: CRTSCSBVVNMCMM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, which is attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethoxybenzene and pyridine-3-carboxylic acid.

    Coupling Reaction: A common method involves the Suzuki-Miyaura coupling reaction, where the aryl halide (2-chloro-4-ethoxybenzene) is coupled with a boronic acid derivative of pyridine-3-carboxylic acid in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, allowing the introduction of various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)).

Major Products:

    Oxidation: Formation of 4-(2-chloro-4-formylphenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 4-(2-ethoxyphenyl)pyridine-3-carboxylic acid.

    Substitution: Formation of 4-(2-chloro-4-aminophenyl)pyridine-3-carboxylic acid.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

  • 4-(2-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
  • 4-(2-Chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
  • 4-(2-Bromo-4-ethoxyphenyl)pyridine-3-carboxylic acid

Comparison:

  • Uniqueness: The presence of both chloro and ethoxy groups on the phenyl ring, along with the pyridine carboxylic acid moiety, makes 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid unique in terms of its chemical reactivity and potential applications.
  • Reactivity: Compared to its analogs, the compound may exhibit different reactivity patterns due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-9-3-4-11(13(15)7-9)10-5-6-16-8-12(10)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSCSBVVNMCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692732
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-11-7
Record name 4-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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